(+)-cis-Rose oxide

Description

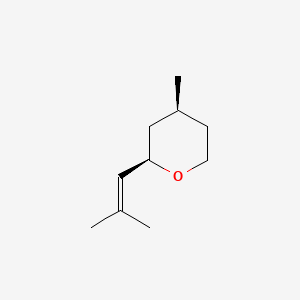

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCO[C@H](C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033220, DTXSID50894739 | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-17-5, 4610-11-1 | |

| Record name | (±)-cis-Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Rose oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4610-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rose oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rose oxide, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004610111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE OXIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08FS7459GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROSE OXIDE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7H98N31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-cis-Rose Oxide: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Rose oxide, scientifically known as (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, is a monoterpenoid and a significant component of the fragrance of roses and various essential oils. It also contributes to the flavor profile of certain fruits and wines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis. Additionally, it explores its known biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is one of the four stereoisomers of rose oxide. The cis or trans configuration refers to the relative orientation of the isobutenyl group at position 2 and the methyl group at position 4 of the tetrahydropyran (B127337) ring. The (+) or (-) designation indicates the direction of optical rotation.

| Identifier | Value |

| IUPAC Name | (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane |

| Synonyms | (2R,4S)-rose oxide, Rose oxide, cis-(+)- |

| Molecular Formula | C₁₀H₁₈O[1][2] |

| Molecular Weight | 154.25 g/mol [1][3][4] |

| CAS Number | 4610-11-1[4][5] |

| ChEBI ID | CHEBI:90102 |

| PubChem CID | 6432154[3][4] |

| SMILES | C[C@H]1CCO--INVALID-LINK--C=C(C)C[4] |

| InChI | InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m0/s1[5] |

| InChIKey | CZCBTSFUTPZVKJ-UWVGGRQHSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a characteristic floral, green, and rosy odor.

| Property | Value | Reference |

| Appearance | Colorless liquid | [BOC Sciences] |

| Density | 0.871 g/mL at 20°C | [BOC Sciences] |

| Boiling Point | 194.97 °C (EPI 4.0) | [BOC Sciences] |

| Flash Point | 70 °C (158 °F) | [ScenTree] |

| Solubility | Insoluble in water; soluble in alcohol | [BOC Sciences] |

| Refractive Index | 1.450 - 1.457 at 20°C | [BOC Sciences] |

| Optical Rotation | Data not available | [ScenTree] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR):

-

Vinyl proton: Chemical shift around 5.1-5.3 ppm.

-

Protons on the tetrahydropyran ring: A complex pattern of multiplets between 1.2 and 4.0 ppm.

-

Methyl protons: Singlets and doublets in the upfield region (0.9-1.7 ppm).

¹³C-NMR (Carbon NMR):

-

Olefinic carbons: Resonances in the range of 120-135 ppm.

-

Carbons of the tetrahydropyran ring: Signals typically appear between 20 and 80 ppm.

-

Methyl carbons: Peaks in the upfield region (15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of rose oxide provides information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2975 | C-H asymmetric stretching (CH₃) |

| 2922-2941 | C-H asymmetric stretching (CH₂) |

| 2853-2873 | C-H symmetric stretching (CH₂) |

| 1668-1677 | C=C stretching |

| 1450-1452 | C-H bending (CH₂ and CH₃) |

| 1376-1377 | C-H bending (CH₃) |

| 1000-1200 | C-O-C stretching (ether) |

Note: The IR peak assignments are based on typical values for the functional groups present in rose oxide and related terpenoids.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of rose oxide isomers. The mass spectrum of rose oxide typically shows a molecular ion peak (M⁺) at m/z 154. A prominent fragment ion is observed at m/z 139, corresponding to the loss of a methyl group.[4]

Experimental Protocols

Synthesis of this compound from (+)-Citronellol

A common method for the synthesis of rose oxide involves the photooxygenation of citronellol (B86348), followed by reduction and acid-catalyzed cyclization.[6] The use of (+)-citronellol as the starting material leads to the formation of (+)-rose oxide isomers.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound from (+)-citronellol.

Detailed Protocol (Illustrative):

-

Photooxygenation: Dissolve (+)-citronellol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., methylene (B1212753) blue).[7] Irradiate the solution with a tungsten-iodine lamp while bubbling oxygen through the mixture.[7] Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Reduction: After completion of the photooxygenation, treat the reaction mixture with a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), to reduce the hydroperoxide intermediates to the corresponding diols.[6]

-

Cyclization: Acidify the solution containing the citronellol diols with a dilute acid, such as sulfuric acid (H₂SO₄), and stir at room temperature or with gentle heating to induce cyclization to form a mixture of (+)-cis and (+)-trans-rose oxide.[6]

-

Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by fractional distillation to separate the cis and trans isomers. The cis isomer generally has a slightly lower boiling point than the trans isomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The enantiomeric and diastereomeric purity of rose oxide can be determined by chiral GC-MS.

Instrumentation and Conditions:

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 6890 GC or similar | [3] |

| Mass Spectrometer | 5973 MSD or similar | [3] |

| Column | Hydrodex β-TBDAc (50 m x 0.25 mm, 0.25 µm film) | [3] |

| Carrier Gas | Helium | [3] |

| Injector Temperature | 250 °C | |

| Oven Program | 45°C (1 min), ramp at 4°C/min to 80°C (1 min), ramp at 1.5°C/min to 190°C (5 min), ramp at 8°C/min to 200°C | [3] |

| MSD Transfer Line | 280 °C | |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Ionization Energy | 70 eV |

Experimental Workflow for Chiral GC-MS Analysis

Caption: Workflow for the analysis of rose oxide isomers using chiral GC-MS.

Biological Activity and Signaling Pathways

Recent studies have begun to uncover the biological activities of rose oxide isomers.

Antidepressant Activity

In vivo studies using animal models of depression (Forced Swim Test and Tail Suspension Test) have shown that rose oxide exhibits antidepressant-like effects.[1][7][8] The proposed mechanism involves the modulation of the serotonergic pathway.[7][8] Molecular docking studies suggest that rose oxide can bind to serotonin (B10506) receptors.[1][7]

Proposed Signaling Pathway for Antidepressant Activity

Caption: Simplified diagram of the proposed serotonergic modulation by rose oxide.

Metabolism by Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have demonstrated that rose oxide isomers are metabolized by cytochrome P450 (CYP) enzymes.[9] The primary enzymes involved in the metabolism of (-)-cis- and (-)-trans-rose oxide are CYP2B6 and CYP2C19.[9] The main metabolic reaction is hydroxylation at the 9-position.[9]

Metabolic Pathway of Rose Oxide

Caption: The primary metabolic pathway of rose oxide in human liver microsomes.

Conclusion

This compound is a valuable natural product with significant applications in the fragrance and flavor industries and emerging potential in the pharmaceutical sector. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and analysis. The elucidation of its biological activities, particularly its antidepressant effects and metabolism by CYP enzymes, opens new avenues for research and development. The provided experimental protocols and diagrams serve as a valuable resource for scientists and researchers working with this fascinating molecule.

References

- 1. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispec.co.th [scispec.co.th]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. CN102964325A - Rose oxide and synthetic method thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of (-)-cis- and (-)-trans-rose oxide by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of (+)-cis-Rose Oxide in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (+)-cis-rose oxide in essential oils. It delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and outlines its biosynthetic pathway. This document is intended to be a valuable resource for professionals in the fields of phytochemistry, analytical chemistry, and drug development who are interested in this potent aroma compound.

Introduction

Rose oxide is a monoterpenoid ether and a significant component of various essential oils, most notably rose oil. It exists as four stereoisomers: (±)-cis-rose oxide and (±)-trans-rose oxide. Among these, the (-)-cis-rose oxide isomer is renowned for its characteristic floral and green scent, which is a key contributor to the aroma of roses and Gewürztraminer wine.[1][2] While (-)-cis-rose oxide is often the focus of fragrance studies due to its low odor threshold, the natural occurrence and distribution of all stereoisomers, including this compound, are of great interest for authenticity control and understanding biosynthetic pathways in plants. This guide will focus on the natural occurrence of this compound, while also providing context on the other isomers.

Natural Occurrence and Quantitative Data

This compound is found in a variety of essential oils, although often in lower concentrations compared to its enantiomer. The quantitative data for cis-rose oxide (often reported without specifying the enantiomer) in several essential oils are summarized in the table below. It is important for researchers to note that many studies do not differentiate between the enantiomers of cis-rose oxide.

| Essential Oil | Plant Species | Concentration of cis-Rose Oxide (%) | Geographic Origin | Reference(s) |

| Rose Geranium Oil | Pelargonium graveolens | 0.71 - 3.15 | Southern and Eastern Africa | [3] |

| Rose Geranium Oil | Pelargonium graveolens | 0.92 | Not Specified | [4] |

| Rose Geranium Oil | Pelargonium graveolens | 1.3 | Not Specified | [5] |

| Bulgarian Rose Oil | Rosa damascena | 0.16 - 0.18 | Bulgaria | [6] |

| Damask Rose Oil | Rosa damascena | up to 0.8 | Iran | [7] |

| Kushui Rose Oil | R. sertata × R. rugosa | 0.19 | China | [8] |

| Rose Oil | Rosa damascena | < 1 | General | [9] |

Note: The data presented in this table may represent the total concentration of cis-rose oxide (both (+) and (-) enantiomers) as many analytical methods do not resolve the chiral isomers unless specifically designed to do so. The enantiomeric ratio of cis-rose oxide in Gewürztraminer wines has been reported to range from 58% to 76% in favor of the (−)-enantiomer.[10]

Experimental Protocols for Analysis

The accurate quantification of this compound in the complex matrix of essential oils requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method employed for this purpose. For the specific analysis of enantiomers, chiral GC columns are necessary.

1. Sample Preparation: Essential Oil Extraction

Essential oils are typically extracted from plant material via hydrodistillation or steam distillation.[11] For laboratory-scale extraction, a Clevenger-type apparatus is commonly used. The collected oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperatures (e.g., 4°C) prior to analysis.[1]

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the gold standard for separating and quantifying the enantiomers of rose oxide.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A chiral capillary column is essential for the separation of enantiomers. Commonly used stationary phases include derivatized cyclodextrins, such as Rt-βDEXse.[12]

-

Injector: A split/splitless injector is typically used. For quantitative analysis, a split injection with a defined split ratio (e.g., 10:1) is common. The injector temperature is usually set around 200-250°C.[12][13]

-

Carrier Gas: Helium is the most frequently used carrier gas at a constant flow rate.[13]

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is crucial for achieving good resolution of the enantiomers. A typical program might start at 40-60°C and gradually increase to a final temperature of around 220-250°C.[12][14]

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[13]

-

Identification: Enantiomers are identified by their retention times compared to authentic standards. The mass spectra of enantiomers are identical.

-

Quantification: The concentration of each enantiomer is determined by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

3. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds in liquid or solid samples. It can be used for the analysis of rose oxide in essential oils, especially when dealing with small sample volumes or when pre-concentration of the analyte is required.

-

Fiber: A polydimethylsiloxane (B3030410) (PDMS) coated fiber is often suitable for adsorbing terpenes like rose oxide.[15]

-

Extraction: The sample (e.g., a diluted essential oil) is placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.[15]

-

Desorption: The fiber is then inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed and transferred to the analytical column.[15]

-

Analysis: The subsequent GC-MS analysis is performed as described above. The HS-SPME method is often more sensitive than direct liquid injection.[16]

Biosynthesis of this compound

The biosynthesis of rose oxide in plants is a multi-step process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). In roses, a non-canonical pathway for the synthesis of the precursor geraniol (B1671447) has been identified.[17][18]

-

Geraniol Biosynthesis: In the cytoplasm of rose petal cells, the enzyme Nudix hydrolase (RhNUDX1) converts geranyl diphosphate (GPP) into geranyl monophosphate (GP). A phosphatase then hydrolyzes GP to yield geraniol.[17][19]

-

Citronellol (B86348) Formation: Geraniol is then reduced to form citronellol.

-

Hydroxylation and Cyclization: Citronellol undergoes hydroxylation to form an intermediate diol. Subsequent acid-catalyzed cyclization of this diol leads to the formation of both cis- and trans-rose oxide isomers.[2] The stereochemistry of the final rose oxide product is dependent on the enantiomeric form of the citronellol precursor and the enzymatic processes involved.

Visualizations

Below are diagrams illustrating the experimental workflow for the analysis of this compound and its biosynthetic pathway.

Caption: Experimental workflow for the analysis of this compound.

Caption: Biosynthetic pathway of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Rose Oxide [essentialoil.in]

- 3. researchgate.net [researchgate.net]

- 4. Rose geranium essential oil as a source of new and safe anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity and Chemical Composition of Geranium Oil and Its Synergistic Potential against Pneumococci with Various Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuft.edu.ua [nuft.edu.ua]

- 7. Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine | MDPI [mdpi.com]

- 8. Analysis of terpenes in white wines using SPE-SPME-GC/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Essential Oils and Extracts of Rose Geranium and Rose Petals as Natural Preservatives in Terms of Toxicity, Antimicrobial, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the volatile composition by GC/MS-MS and biological efficacy of <i>Rosa damascena</i> essential oil: Examining its antimicrobial and antioxidant capabilities - Arabian Journal of Chemistry [arabjchem.org]

- 12. scispec.co.th [scispec.co.th]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Comparison of an Offline SPE-GC-MS and Online HS-SPME-GC-MS Method for the Analysis of Volatile Terpenoids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. horticulture.wisc.edu [horticulture.wisc.edu]

- 18. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Olfactory Dichotomy: A Technical Guide to the Perception of (+)-cis-Rose Oxide and its Enantiomer

For Immediate Release

This technical guide provides an in-depth exploration of the olfactory perception of (+)-cis-rose oxide and its mirror-image counterpart, (-)-cis-rose oxide. Tailored for researchers, scientists, and professionals in drug development and fragrance chemistry, this document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying biological and methodological frameworks. The distinct odor profiles of these enantiomers serve as a compelling case study in the principles of chirality and its profound impact on sensory perception at the molecular level.

Quantitative Olfactory Profile

The olfactory characteristics of the cis-rose oxide enantiomers, along with their trans-diastereomers, have been quantified in terms of their odor thresholds and qualitative descriptors. These findings are summarized below.

| Compound | Odor Threshold (in water) | Odor Description |

| This compound | 50 ppb | Described as having floral-green and rose aromas.[1] |

| (-)-cis-Rose Oxide | 0.5 ppb[2] | Characterized by a potent typical rose and floral green fragrance.[2] |

| (+)-trans-Rose Oxide | Not specified | Not specified |

| (-)-trans-Rose Oxide | Not specified | Described as having floral-green, herbal (minty), and fruity aromas.[1] |

Table 1: Odor Thresholds and Descriptions of Rose Oxide Stereoisomers

Physicochemical Properties

The physicochemical properties of the cis-rose oxide enantiomers are largely identical, as expected for enantiomers. However, their interaction with chiral environments, such as olfactory receptors, leads to different biological responses.

| Property | This compound | (-)-cis-Rose Oxide |

| Molecular Formula | C₁₀H₁₈O[3][4] | C₁₀H₁₈O[5] |

| Molecular Weight | 154.25 g/mol [3][4][6] | 154.25 g/mol [5] |

| Appearance | Colorless liquid[3] | Colorless clear liquid (est)[7] |

| Density | 0.875 g/cm³[3] | 0.871 g/mL at 20 °C[5] |

| Boiling Point | Not specified | 70-71 °C at 12 mmHg[5] |

| Flash Point | 70°C (158°F)[3] | 68 °C[5] |

| Log P (Octanol/Water) | 3.3[3] | 3.13[5] |

| CAS Number | 4610-11-1[2] | 3033-23-6[5] |

Table 2: Physicochemical Properties of this compound and (-)-cis-Rose Oxide

Experimental Protocols

The differentiation of rose oxide enantiomers relies on specialized analytical and sensory techniques.

Chiral Gas Chromatography-Olfactometry (GC-O)

Chiral GC-O is a powerful technique used to separate and identify the specific odor contributions of individual enantiomers in a sample.

Methodology:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) for chemical identification and an olfactometry port for sensory detection.

-

Chiral Column: A capillary column with a chiral stationary phase is essential for the separation of the enantiomers. Columns such as Hydrodex β-TBDAc have been shown to be effective in separating cis-rose oxide enantiomers.[8][9] The Rt-βDEXsa column is also noted for providing excellent separation of rose oxides.[10]

-

Operating Conditions:

-

Injector Temperature: 200°C (for split injection).[11]

-

Carrier Gas: Helium.[8]

-

Temperature Program: A slow temperature ramp (e.g., 1.5°C/min to 4°C/min) is often employed to achieve optimal separation.[8][11] An example program is from 45°C (1 min hold), ramp at 4°C/min to 80°C (1 min hold), then ramp at 1.5°C/min to 190°C (5 min hold).[8]

-

Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port, allowing for simultaneous chemical and sensory analysis.

-

Sensory Panel Evaluation

Sensory panels are employed to obtain human perceptual data on the odor characteristics of the enantiomers.

Methodology:

-

Panelist Selection: Panelists are screened for their olfactory acuity and ability to describe scents consistently.

-

Triangle Test: This is a common discrimination test to determine if a perceptible difference exists between two samples.

-

Procedure: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample.[3] The order of presentation is randomized across panelists.

-

Data Analysis: The number of correct identifications is compared to what would be expected by chance (33.3%) using statistical tests such as the chi-square test.[3]

-

-

Quantitative Descriptive Analysis (QDA): This method is used to quantify the intensity of specific odor attributes.

-

Procedure: A trained panel develops a consensus vocabulary of descriptive terms for the samples. Panelists then rate the intensity of each attribute on a line scale.[12]

-

Data Analysis: The data is analyzed using statistical methods like Analysis of Variance (ANOVA) to identify significant differences in the sensory profiles of the enantiomers.

-

Molecular Basis of Perception: Olfactory Receptors

The perception of odorants is initiated by their interaction with olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). The differential perception of the cis-rose oxide enantiomers is a direct consequence of their stereospecific interactions with these chiral receptors.

While the specific human olfactory receptors that respond to the individual cis-rose oxide enantiomers have not yet been definitively deorphanized in the reviewed literature, it is known that the human olfactory receptor 1A2 (hOR1A2) responds to other rose-scented molecules like geraniol (B1671447) and citronellol.[13] It is plausible that this or other closely related receptors are involved in the perception of rose oxide. The process of deorphanizing ORs typically involves expressing the receptor in a heterologous system (e.g., HEK293 cells or yeast) and then screening a library of odorants to identify agonists.[14][15][16]

Olfactory Signal Transduction Pathway

The binding of an odorant to an OR triggers a signal transduction cascade that ultimately leads to the perception of smell.

Conclusion

The distinct olfactory perceptions of this compound and its enantiomer, (-)-cis-rose oxide, highlight the remarkable stereoselectivity of the human olfactory system. While sharing identical physicochemical properties, their differential interaction with chiral olfactory receptors leads to significantly different odor profiles and detection thresholds. The methodologies of chiral GC-O and sensory panel evaluations are critical tools for elucidating these differences. Future research focused on the deorphanization of the specific olfactory receptors for these enantiomers will provide a more complete understanding of the molecular mechanisms underpinning this fascinating example of chiral recognition in olfaction. This knowledge is invaluable for the targeted design of novel fragrance ingredients and for advancing our understanding of chemosensory science.

References

- 1. researchgate.net [researchgate.net]

- 2. Rose oxide - Wikipedia [en.wikipedia.org]

- 3. ScenTree - Rose oxide (CAS N° 16409-43-1) [scentree.co]

- 4. Rose oxide, cis-(+)- | C10H18O | CID 6432154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-ROSE OXIDE | 3033-23-6 [m.chemicalbook.com]

- 6. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. laevo-rose oxide, 3033-23-6 [thegoodscentscompany.com]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

- 11. scispec.co.th [scispec.co.th]

- 12. Quantitative Descriptive Analysis [sensorysociety.org]

- 13. Human-like smelling of a rose scent using an olfactory receptor nanodisc-based bioelectronic nose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (+)-cis-Rose Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the monoterpene ether, (+)-cis-rose oxide. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental protocols, and a logical workflow for the analysis of this compound. This compound, with the IUPAC name (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, is a significant fragrance and flavor compound found in nature. Its chemical formula is C₁₀H₁₈O, and it has a molecular weight of 154.25 g/mol .

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for cis-Rose Oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.10 | d | 10.0 | H-1' |

| 4.43 | dd | 10.0, 2.5 | H-2 |

| 3.90 | ddd | 11.0, 4.0, 2.0 | H-6a |

| 3.45 | td | 11.0, 2.5 | H-6b |

| 1.95 | m | H-3a | |

| 1.85 | m | H-4 | |

| 1.69 | s | H-3' (E-methyl) | |

| 1.61 | s | H-3' (Z-methyl) | |

| 1.18 | m | H-5a | |

| 1.11 | m | H-3b | |

| 1.05 | ddd | 12.0, 4.0, 2.5 | H-5b |

| 0.92 | d | 6.5 | 4-CH₃ |

¹³C NMR Spectroscopic Data for cis-Rose Oxide

| Chemical Shift (δ) ppm | Carbon Assignment |

| 134.6 | C-2' |

| 122.8 | C-1' |

| 75.8 | C-2 |

| 67.8 | C-6 |

| 35.1 | C-3 |

| 34.2 | C-5 |

| 27.0 | C-4 |

| 25.9 | C-3' (E-methyl) |

| 22.0 | 4-CH₃ |

| 18.6 | C-3' (Z-methyl) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for cis-Rose Oxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretching (alkane) |

| 2920 | Strong | C-H stretching (alkane) |

| 2870 | Medium | C-H stretching (alkane) |

| 1675 | Medium | C=C stretching (alkene) |

| 1455 | Medium | C-H bending (alkane) |

| 1375 | Medium | C-H bending (gem-dimethyl) |

| 1080 | Strong | C-O-C stretching (ether) |

Note: The near-infrared (NIR) spectrum of rose oxide also shows characteristic bands related to C-H and C-O stretching overtones and combinations in the regions of 4000–4800 cm⁻¹, 6400–6800 cm⁻¹, and 7200–7600 cm⁻¹ for C-H stretching, and 6400–7600 cm⁻¹ for C-O stretching.[1]

Mass Spectrometry (MS)

Key Mass Fragments from Electron Ionization (EI) of cis-Rose Oxide

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 139 | 100 | [M - CH₃]⁺ |

| 111 | 25 | [C₈H₁₅]⁺ |

| 95 | 10 | [C₇H₁₁]⁺ |

| 83 | 26 | [C₆H₁₁]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 55 | 27 | [C₄H₇]⁺ |

| 41 | 32 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, avoiding the transfer of any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

-

Set the sample temperature to a constant value, typically 298 K.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

-

Acquire 16-64 scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Acquire a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the relaxation delay to 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Soft tissue wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups using standard IR correlation tables.

-

Note the wavenumber, intensity, and shape of the significant peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a soft tissue soaked in isopropanol or acetone and allow it to dry completely before the next measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

High-purity solvent for dilution (e.g., ethyl acetate (B1210297) or hexane)

-

GC-MS system equipped with a capillary column (e.g., HP-5MS)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS Instrument Conditions:

-

Injector:

-

Temperature: 250 °C

-

Injection volume: 1 µL

-

Mode: Split (e.g., 20:1 split ratio)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chirality and Stereochemistry of Rose Oxide Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose oxide is a monoterpene ether and a significant contributor to the characteristic aroma of roses, as well as being found in various essential oils and fruits like lychee.[1][2] Its potent and versatile fragrance profile makes it a valuable ingredient in the flavor and fragrance industry. The olfactory properties of rose oxide are intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4R)-(-)-cis-rose oxide, (2R,4S)-(+)-cis-rose oxide, (2S,4S)-(+)-trans-rose oxide, and (2R,4R)-(-)-trans-rose oxide. Each of these isomers exhibits distinct sensory characteristics, making the stereoselective synthesis and analysis of rose oxide a critical area of research and development. This technical guide provides a comprehensive overview of the chirality and stereochemistry of rose oxide isomers, including their physicochemical properties, synthesis, and analytical separation.

Physicochemical Properties of Rose Oxide Isomers

The spatial arrangement of the substituents on the tetrahydropyran (B127337) ring significantly influences the physical and sensory properties of the rose oxide isomers. While all four isomers share the same molecular formula (C10H18O) and molecular weight (154.25 g/mol ), their boiling points, specific rotations, and, most notably, their odor profiles differ.[3][4]

| Property | (-)-cis-Rose Oxide | (+)-cis-Rose Oxide | (-)-trans-Rose Oxide | (+)-trans-Rose Oxide | Racemic cis/trans Mixture |

| Synonyms | (2S,4R)-rose oxide, l-rose oxide | (2R,4S)-rose oxide | (2R,4R)-rose oxide | (2S,4S)-rose oxide | Rosenoxide, Rosoxide |

| CAS Number | 3033-23-6[5] | 4610-11-1 | 5258-11-7 | 5258-10-6 | 16409-43-1[3] |

| Boiling Point | 70-71 °C at 12 mmHg[5][6] | est. 198 °C[7] | Not Available | Not Available | 86 °C at 20 mmHg[8] |

| Specific Rotation ([α]D) | Not Available | Not Available | Not Available | Not Available | Not Available |

| Density (g/mL) | 0.871 at 20 °C[5][6] | Not Available | Not Available | Not Available | 0.875[2] |

| Odor Description | The most characteristic rose scent, floral, green[1] | Floral, green, rose[9] | Floral, green, herbal (minty), fruity[9] | Greener, spicier, herbal[4] | A complex rose and geranium odor with an earthy undertone |

| Odor Threshold | 0.5 ppb[1][10] | 50 µg/L[9] | 160 µg/L[9] | 80 µg/L[9] | 50 ppb[11] |

Synthesis of Rose Oxide Isomers

The primary precursor for the synthesis of rose oxide is citronellol (B86348). Various synthetic strategies have been developed to convert citronellol into rose oxide, ranging from non-selective methods that produce a mixture of isomers to highly stereoselective routes that yield a single desired isomer.

General Synthesis of a cis/trans Rose Oxide Mixture from Citronellol

A common industrial method for producing a mixture of cis- and trans-rose oxide involves the photooxygenation of citronellol. This process typically yields a mixture of allylic hydroperoxides, which are then reduced to the corresponding diols. Subsequent acid-catalyzed cyclization of the diols leads to the formation of a mixture of cis- and trans-rose oxide.[12]

Experimental Protocol: Synthesis of Racemic cis/trans Rose Oxide

-

Step 1: Photooxygenation of Citronellol. A solution of citronellol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal) is irradiated with visible light while oxygen is bubbled through the mixture. This reaction should be carried out in a vessel designed for photochemical reactions.

-

Step 2: Reduction of Hydroperoxides. The resulting hydroperoxide mixture is reduced to the corresponding diols using a reducing agent such as sodium sulfite (B76179) or sodium borohydride. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Step 3: Acid-Catalyzed Cyclization. The mixture of diols is then treated with a dilute acid (e.g., sulfuric acid) to induce cyclization. This step should be performed at a controlled temperature to favor the formation of the tetrahydropyran ring.

-

Step 4: Purification. The final product, a mixture of cis- and trans-rose oxide, is purified by fractional distillation under reduced pressure.[13]

Enantioselective Synthesis

The demand for specific rose oxide isomers, particularly the olfactorily significant (-)-cis-rose oxide, has driven the development of enantioselective synthetic methods. These methods often employ chiral catalysts or reagents to control the stereochemistry of the cyclization reaction. One notable approach involves the use of a chemo-enzymatic strategy.

Conceptual Workflow for Chemo-Enzymatic Synthesis of Nonracemic Rose Oxides

This process illustrates a multi-step synthesis starting from citronellol, involving chemical transformations and an enzymatic resolution step to achieve enantiomeric enrichment.

Caption: Chemo-enzymatic synthesis of nonracemic rose oxide.

Analytical Separation and Characterization of Rose Oxide Isomers

The analysis and quantification of the individual stereoisomers of rose oxide are crucial for quality control in the flavor and fragrance industry and for research purposes. Due to their identical mass and similar physical properties, the separation of these isomers requires chiral chromatography techniques.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the most powerful and widely used technique for the separation and identification of rose oxide stereoisomers. This method utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral GC-MS Analysis of Rose Oxide Isomers

-

Sample Preparation: Essential oils or fragrance mixtures containing rose oxide are typically diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection. For trace analysis in complex matrices like wine, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) may be necessary.[14]

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsa), is essential for enantiomeric separation.[15]

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the isomers. A typical program might start at a low temperature (e.g., 45°C) and gradually increase to a higher temperature (e.g., 200°C).[16]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic fragment ion at m/z 139 is often used for quantification.[16][17]

-

Logical Workflow for Chiral GC-MS Analysis

The following diagram outlines the logical steps involved in the analysis of rose oxide isomers using chiral GC-MS.

Caption: Logical workflow for chiral GC-MS analysis.

Conclusion

The stereochemistry of rose oxide is a fascinating and commercially important area of study. The distinct olfactory properties of its four stereoisomers underscore the importance of stereoselective synthesis and chiral analysis. This technical guide has provided an in-depth overview of the key aspects of rose oxide stereochemistry, including quantitative data on their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and visualizations of key workflows. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the development of novel fragrances, flavors, and potentially, for exploring the biological activities of these chiral molecules. Further research into more efficient and sustainable enantioselective synthetic routes and the elucidation of the specific interactions of each isomer with olfactory receptors will continue to be areas of significant interest.

References

- 1. photobiology.com [photobiology.com]

- 2. foreverest.net [foreverest.net]

- 3. cis-Rosenoxid [chembk.com]

- 4. scimplify.com [scimplify.com]

- 5. (-)-ROSE OXIDE | 3033-23-6 [m.chemicalbook.com]

- 6. 3033-23-6 CAS MSDS ((-)-ROSE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scentscientists.com [scentscientists.com]

- 11. fraterworks.com [fraterworks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US3166576A - Process for the preparation of rose oxide - Google Patents [patents.google.com]

- 14. Stereoselective formation of the varietal aroma compound rose oxide during alcoholic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. EP0842926A1 - Process for the preparation of rose oxide - Google Patents [patents.google.com]

(+)-cis-Rose oxide CAS number and molecular formula

An In-depth Technical Guide to (+)-cis-Rose Oxide

This technical guide provides a comprehensive overview of this compound, a significant fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details its chemical identity, physical and chemical properties, synthesis and analysis methodologies, and biological activity, with a focus on its interaction with olfactory receptors.

Chemical Identity

CAS Number: 4610-11-1[1]

Molecular Formula: C10H18O[1]

Synonyms: (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, this compound

Physicochemical Properties

A summary of the key physicochemical properties of rose oxide is presented in the table below. It is important to note that some reported values may pertain to a mixture of isomers.

| Property | Value | Reference |

| Molecular Weight | 154.25 g/mol | [1][] |

| Appearance | Colorless liquid | [] |

| Odor | Floral, green, rosy, fresh, geranium | [][3] |

| Boiling Point | 194.97 °C (EPI 4.0) | [] |

| Density | 0.871 g/mL at 20°C | [] |

| Refractive Index | 1.450 - 1.457 at 20°C | [] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

Experimental Protocols

Synthesis of Rose Oxide

The industrial production of rose oxide typically starts from citronellol (B86348). A common method involves the photooxygenation of citronellol to yield an allyl hydroperoxide. This intermediate is then reduced with sodium sulfite (B76179) to form a diol. The final step is a ring-closure reaction using sulfuric acid, which results in a mixture of cis- and trans-isomers.[1]

Another described synthetic route involves the bromomethoxylation of (R)-(+)-citronellol, followed by elimination and acid-induced cyclization, yielding a cis/trans ratio of approximately 70/30 to 75/25.[4] More recent methods aim to increase the yield of the desired cis-isomer. One such patented process involves the catalytic hydrogenation of 2-(2-methylprop-1-enyl)-4-methylenetetrahydropyran in the presence of a ruthenium-based heterogeneous catalyst, followed by treatment with a strongly acidic cation exchanger to enrich the cis-isomer.[5]

dot

Caption: Industrial synthesis workflow for rose oxide from citronellol.

Analytical Methodology

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of rose oxide isomers.

-

Columns: For the analysis of rose oil and the separation of its chiral components, including (+/-)-rose oxide, chiral capillary columns such as Hydrodex β-3P and Hydrodex β-TBDAc have been utilized.[6][7] Non-polar columns like DB-5ms are also employed for the general chemical profiling of essential oils containing rose oxide.[8]

-

Detectors: Flame Ionization Detection (FID) is commonly used for quantification, while Mass Spectrometry (MS) is used for the identification of the components.[7][8]

-

Sample Preparation: For the analysis of rose oxide in complex matrices like wine, headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique before GC analysis.[9]

dot

Caption: General analytical workflow for the analysis of rose oxide isomers.

Biological Activity and Signaling Pathways

This compound, like other odorants, exerts its biological effects primarily through interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs).

Recent research has identified specific ORs in human skin that are activated by components of rose extract, including rose oxide.[10][11] The activation of these receptors can trigger intracellular signaling cascades. While the precise pathway for this compound is an active area of research, the general mechanism for many odorants involves the following steps:

-

Receptor Binding: The odorant molecule binds to a specific OR on the cell surface.

-

G-protein Activation: This binding event causes a conformational change in the OR, leading to the activation of an associated G-protein.

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12]

-

Downstream Signaling: cAMP can then activate other downstream effectors, such as protein kinases, which can modulate various cellular processes.

Some studies also suggest the involvement of the PI3K/Akt pathway in odorant-stimulated neuronal survival, which may be relevant to the long-term effects of odorant exposure.[13] Furthermore, there is evidence that rose oxide may have antidepressant-like activity by modulating the serotonergic pathway.[14]

dot

Caption: A conceptual diagram of a G-protein coupled olfactory receptor signaling pathway.

References

- 1. Rose oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective formation of the varietal aroma compound rose oxide during alcoholic fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Human-like smelling of a rose scent using an olfactory receptor nanodisc-based bioelectronic nose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odorant Stimulation Promotes Survival of Rodent Olfactory Receptor Neurons via PI3K/Akt Activation and Bcl-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to (+)-cis-Rose Oxide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Rose oxide, with the IUPAC name (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, is a monoterpenoid and a key fragrance compound found in nature.[1][2][3] It is one of the four stereoisomers of rose oxide and is particularly valued for its unique olfactory profile. While its enantiomer, (-)-cis-rose oxide, is often cited as being responsible for the characteristic fragrance of roses, the (+)-cis isomer also plays a significant role in the scent profiles of various essential oils and is used in the flavor and fragrance industry.[2][4] This document provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and analytical methodologies for this compound.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data for rose oxide (unspecified isomer mixture) is included for comparison where specific data for the (+)-cis isomer is not available.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane | [1] |

| Synonyms | (+)-cis-Rosenoxide, (4S,2R)-(+)-Rose Oxide | [1] |

| CAS Number | 4610-11-1 | [1] |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~195-197 °C (at 760 mmHg, est. for isomer mixture) | |

| Density | ~0.875 g/cm³ (for isomer mixture) | [4] |

| Flash Point | ~70 °C (158 °F, for isomer mixture) | [4] |

| Solubility | Soluble in alcohol, slightly soluble/insoluble in water. | |

| Optical Rotation [α]D | Data not available | [4] |

Olfactory Properties

| Property | Description | Reference(s) |

| Odor Profile | Described as spicier and more herbaceous compared to the levorotatory (-) enantiomer. | [4] |

| General Odor Type | Floral, Green, Rosy |

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of cis-rose oxide is characterized by several key fragments. The fragmentation pattern for this compound is expected to be identical to its enantiomer, (-)-cis-rose oxide.

| m/z | Relative Intensity (%) | Interpretation | Reference(s) |

| 139 | 99.99 | [M - CH₃]⁺ | [2] |

| 69 | ~60 | C₅H₉⁺ fragment | [2][6] |

| 83 | ~28 | C₆H₁₁⁺ fragment | [2][6] |

| 55 | ~29 | C₄H₇⁺ fragment | [2] |

| 41 | ~35 | C₃H₅⁺ (Allyl cation) | [2][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereoisomerism of Rose Oxide

Rose oxide has two stereocenters, leading to four possible stereoisomers. The relationship between these isomers is crucial for understanding their synthesis and distinct olfactory properties.

Caption: Stereochemical relationships between the four isomers of rose oxide.

Experimental Protocols

Synthesis of this compound from (+)-Citronellol

The most common industrial and laboratory synthesis of rose oxide begins with citronellol. To obtain the specific this compound enantiomer, the starting material should be enantiomerically pure (R)-(+)-citronellol.[4][7] The general and most widely cited method involves a three-step process: photosensitized oxidation, reduction of the resulting hydroperoxides, and acid-catalyzed cyclization.

References

- 1. Rose oxide, cis-(+)- | C10H18O | CID 6432154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rose oxide, cis-(-)- | C10H18O | CID 1712087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,4S)-rose oxide (CHEBI:90102) [ebi.ac.uk]

- 4. ScenTree - Rose oxide (CAS N° 16409-43-1) [scentree.co]

- 5. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rose oxide, trans-(-)- | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Odor Threshold Determination of (+)-cis-Rose Oxide

This technical guide provides a comprehensive overview of the methodologies and data associated with the determination of the odor threshold for (+)-cis-rose oxide. Tailored for researchers, scientists, and professionals in drug development, this document details the sensory perception of rose oxide stereoisomers, outlines the experimental protocols for their threshold determination, and illustrates the underlying biological and experimental processes.

Introduction to Rose Oxide and its Olfactory Significance

Rose oxide is a monoterpene ether and a significant fragrance component found in roses and rose oil. It also contributes to the flavor profile of certain fruits, such as lychee, and wines like Gewürztraminer. The molecule exists as four stereoisomers: this compound, (-)-cis-rose oxide, (+)-trans-rose oxide, and (-)-trans-rose oxide. Each of these isomers possesses distinct olfactory characteristics and odor thresholds, making their individual analysis crucial for understanding their contribution to aroma and flavor. The cis-isomers, in particular, are noted for their potent rosy and green scents.[1][2][3] While the (-)-cis isomer is often cited as having the most powerful and characteristic rose fragrance with an exceptionally low odor threshold of 0.5 parts per billion (ppb), the (+)-cis isomer also contributes significantly to the overall floral-green aroma.[4][5][6]

Quantitative Odor Threshold Data

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. For the stereoisomers of rose oxide, these values have been determined experimentally, highlighting the significant impact of stereochemistry on olfactory perception. The following table summarizes the reported odor threshold values for the four stereoisomers of rose oxide.[1]

| Stereoisomer | Odor Threshold (µg/L in water) | Odor Description |

| This compound | 0.5 | Floral-green, rose |

| (-)-cis-Rose Oxide | 50 | Powerful fruity, floral-green, rose, metallic |

| (+)-trans-Rose Oxide | 80 | Floral-green, herbal (minty), fruity |

| (-)-trans-Rose Oxide | 160 | Floral-green, herbal (minty), fruity |

Data sourced from Yamamoto et al., 2002, as cited in multiple studies.[1]

Experimental Protocols

The determination of odor thresholds for volatile compounds like this compound is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] A prevalent method within GC-O for quantifying the potency of odorants is the Aroma Extract Dilution Analysis (AEDA).[10][11][12][13][14]

Objective: To separate and identify odor-active compounds in a sample and determine their sensory properties.

Materials and Equipment:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Olfactory Detection Port (ODP).

-

Humidifier for the ODP make-up gas.

-

Appropriate GC column (e.g., polar or non-polar capillary column).

-

High-purity carrier gas (e.g., Helium).

-

Sample containing this compound.

-

Trained sensory panelists.

Procedure:

-

Instrument Setup:

-

Install the appropriate GC column.

-

Connect the GC effluent to a splitter that directs the flow to both the chemical detector (FID/MS) and the ODP.[9]

-

Set the GC oven temperature program, injector temperature, and detector temperature.

-

Set the carrier gas flow rate.

-

Heat the ODP transfer line to prevent condensation of the analytes.[7][8]

-

Introduce humidified air to the ODP to prevent nasal dryness for the panelists.[8]

-

-

Sample Preparation:

-

Prepare a solution of the sample containing this compound in a suitable solvent.

-

For complex matrices, utilize extraction techniques such as Solid Phase Microextraction (SPME) or solvent extraction to isolate volatile compounds.

-

-

Analysis:

-

Inject a known volume of the prepared sample into the GC.

-

As the compounds elute from the GC column, they are simultaneously detected by the FID/MS and sniffed by a panelist at the ODP.

-

The panelist records the retention time, duration, and a descriptor for each perceived odor.

-

-

Data Analysis:

-

Correlate the sensory data from the olfactogram with the peaks in the chromatogram from the FID/MS to identify the compounds responsible for specific odors.

-

Objective: To determine the Flavor Dilution (FD) factor of odor-active compounds, which is a measure of their odor potency.

Materials and Equipment:

-

All materials and equipment for GC-O analysis.

-

A series of dilutions of the sample extract.

Procedure:

-

Sample Preparation and Dilution:

-

Prepare an initial extract of the sample.

-

Create a series of stepwise dilutions of the extract (e.g., 1:2, 1:4, 1:8, etc.) with an odor-free solvent.[7]

-

-

GC-O Analysis of Dilutions:

-

Analyze each dilution by GC-O, starting with the most diluted sample.

-

For each dilution, the panelist records the retention times of the detected odors.

-

-

Determination of FD Factor:

-

The FD factor for a specific compound is the highest dilution at which it can still be detected by the panelist.

-

A higher FD factor indicates a more potent odorant.

-

-

Odor Threshold Estimation:

-

The odor threshold can be estimated from the concentration of the compound in the highest dilution at which it was detected.

-

Visualizations

The following diagram illustrates the general workflow for determining the odor threshold of this compound using GC-O and AEDA.

Caption: Workflow for Odor Threshold Determination.

The perception of odorants like this compound begins with a complex series of molecular events in the olfactory epithelium. The following diagram illustrates the signal transduction pathway.[15][16][17][18][19]

Caption: Olfactory Signal Transduction Cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Rose oxide - Wikipedia [en.wikipedia.org]

- 5. fraterworks.com [fraterworks.com]

- 6. (Z)-rose oxide, 16409-43-1 [thegoodscentscompany.com]

- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 10. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 19. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Geometrical Isomers of Rose Oxide and Their Aroma Profiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometrical isomers of rose oxide, detailing their distinct aroma profiles, quantitative sensory data, and relevant experimental protocols. This information is critical for professionals in flavor and fragrance chemistry, sensory science, and product development involving aroma compounds.

Introduction to Rose Oxide and its Isomerism

Rose oxide, with the IUPAC name 4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, is a monoterpenoid and a key fragrance compound found in a variety of natural sources, most notably in rose oil. It also contributes to the characteristic aroma of certain fruits like lychee and wines such as Gewürztraminer.[1] The molecule possesses two stereocenters, leading to the existence of four stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans geometrical isomers. The spatial arrangement of the substituents on the tetrahydropyran (B127337) ring significantly influences the molecule's interaction with olfactory receptors, resulting in distinct aroma profiles for each isomer.

Chemical Structures of Rose Oxide Isomers

The two primary geometrical isomers of rose oxide are the cis and trans forms. The key structural difference lies in the relative orientation of the methyl group at the C4 position and the 2-methylprop-1-en-1-yl group at the C2 position of the tetrahydropyran ring.

Figure 1: Chemical Structures of cis- and trans-Rose Oxide.

Aroma Profiles and Quantitative Sensory Data

The aroma profiles of the cis and trans isomers of rose oxide are markedly different. The cis-isomer is predominantly responsible for the characteristic floral, rose-like scent, while the trans-isomer contributes greener and spicier notes.

| Isomer | Odor Threshold (in water) | Aroma Profile Descriptors |

| (-)-cis-Rose Oxide | 0.5 µg/kg (ppb)[1][2] | Sweet, delicate, floral, rosy, slightly green |

| (+)-cis-Rose Oxide | Not specified | Floral-green, rose |

| trans-Rose Oxide (isomers) | 160 µg/kg (ppb) | Green, spicy, herbal, minty, fruity, slightly camphorous[3] |

Experimental Protocols

Laboratory-Scale Synthesis of Rose Oxide Isomers

A common laboratory synthesis of rose oxide involves the photooxygenation of citronellol (B86348) followed by reduction and acid-catalyzed cyclization. This method typically produces a mixture of cis and trans isomers.

Materials:

-

β-Citronellol

-

Rose Bengal (photosensitizer)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Photoreactor with a sodium lamp

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of β-citronellol and a catalytic amount of Rose Bengal in methanol is prepared in a photoreactor.

-

The solution is irradiated with a sodium lamp while oxygen is bubbled through the mixture. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and a solution of sodium sulfite in water is added to reduce the intermediate hydroperoxides.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

The resulting diol is dissolved in a suitable solvent and treated with a catalytic amount of dilute sulfuric acid to induce cyclization.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The organic layer is dried, and the solvent is removed.

-

The crude rose oxide isomer mixture is purified by fractional distillation under reduced pressure.

Figure 2: Workflow for the Synthesis of Rose Oxide.

Separation and Analysis by Gas Chromatography-Olfactometry (GC-O)